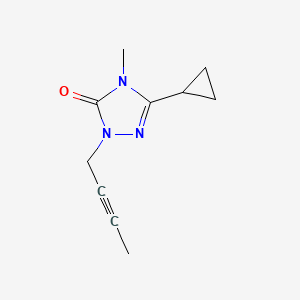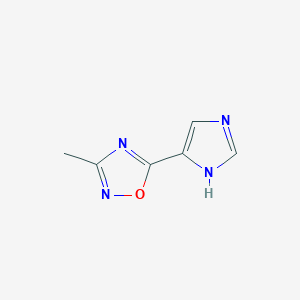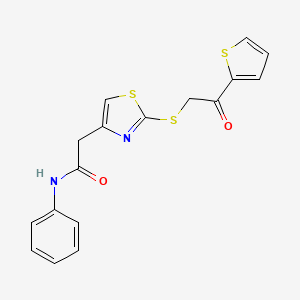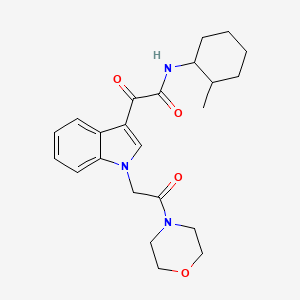
Ethyl 2-(4-oxocyclohexyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(4-oxocyclohexyl)propanoate is an organic compound with the molecular formula C11H18O3. It is a derivative of cyclohexanone and is characterized by the presence of an ester functional group. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Applications De Recherche Scientifique
Ethyl 2-(4-oxocyclohexyl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Safety and Hazards
Ethyl 2-(4-oxocyclohexyl)propanoate is classified as a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a highly flammable liquid and vapor . It is recommended to avoid contact with skin, eyes, and clothing, avoid ingestion and inhalation, and avoid dust formation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-(4-oxocyclohexyl)propanoate can be synthesized through several methods. One common method involves the reaction of ethyl 2-(1,4-dioxaspiro[4.5]decan-8-yl)propanoate with hydrogen chloride in acetone at room temperature for 24 hours. The reaction mixture is then concentrated under reduced pressure and extracted with ethyl acetate. The organic extracts are washed with sodium hydroxide solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to yield this compound with a high yield of 91.5% .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-(4-oxocyclohexyl)propanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of 4-oxocyclohexanecarboxylic acid.
Reduction: Formation of 2-(4-hydroxycyclohexyl)propanol.
Substitution: Formation of various substituted esters or amides.
Comparaison Avec Des Composés Similaires
Ethyl 2-(4-oxocyclohexyl)propanoate can be compared with other similar compounds such as:
Ethyl 2-(4-hydroxycyclohexyl)propanoate: Differing by the presence of a hydroxyl group instead of a ketone.
Ethyl 2-(4-methylcyclohexyl)propanoate: Differing by the presence of a methyl group instead of a ketone.
Ethyl 2-(4-aminocyclohexyl)propanoate: Differing by the presence of an amino group instead of a ketone.
Propriétés
IUPAC Name |
ethyl 2-(4-oxocyclohexyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h8-9H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRUJMJLHOSVNCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1CCC(=O)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2770149.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2770150.png)

![4-chloro-N-[4-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2770153.png)
![Azepan-1-yl-[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanone](/img/structure/B2770154.png)
![3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-1-(oxan-4-yl)urea](/img/structure/B2770156.png)

![(Z)-8-(furan-2-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2770159.png)

